molecular formula C18H18N4O2S B3201445 (Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide CAS No. 1019104-83-6

(Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide

Katalognummer: B3201445
CAS-Nummer: 1019104-83-6
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: XUGIRVBWUOESKY-XQRVVYSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of heterocyclic molecules featuring a thiazole ring linked to a 3-methylpyrazole moiety via a 3-methoxyphenyl substituent, with a (Z)-configured but-2-enamide group at the N-position. Its synthesis likely follows a pathway analogous to related pyrazole-thiazole hybrids, as described in and . Key steps include:

  • Condensation: Formation of the (Z)-enamide via reaction of N-methyl-3-oxobutanamide with phenylhydrazine, yielding intermediates like (Z)-N-methyl-3-(2-phenylhydrazono)butanamide (82% yield) .
  • Cyclization: Subsequent reactions to construct the thiazole and pyrazole rings, followed by functionalization with the 3-methoxyphenyl group.

Eigenschaften

IUPAC Name

(Z)-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-4-6-17(23)20-16-9-12(2)21-22(16)18-19-15(11-25-18)13-7-5-8-14(10-13)24-3/h4-11H,1-3H3,(H,20,23)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGIRVBWUOESKY-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide is a complex organic compound notable for its structural features, including a thiazole ring, a pyrazole moiety, and a methoxyphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer properties.

The primary biological activity of this compound is attributed to its interaction with specific enzymes and pathways:

  • Target Enzymes : The compound primarily inhibits Cyclooxygenase enzymes (COX-1 and COX-2) , which are crucial in the arachidonic acid pathway that leads to inflammation.
  • Mode of Action : By inhibiting COX enzymes, (Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide reduces the production of prostaglandins, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Testing Method : Compounds were evaluated against various bacterial strains using the well diffusion method.
  • Results : Notable activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The zone of inhibition varied significantly among different derivatives, indicating that structural modifications can enhance efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cytotoxicity Studies : In vitro studies have shown that thiazole-derived pyrazoles exhibit cytotoxicity against various cancer cell lines. The presence of the methoxy group on the phenyl ring may enhance this activity by improving solubility and bioavailability .

Summary of Biological Activities

Activity Type Target Pathway Effects
Anti-inflammatoryCOX inhibitionReduces inflammation and pain
AntimicrobialBacterial growth inhibitionEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxicity against cancer cellsInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have highlighted the biological activities of (Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide:

  • Antimicrobial Evaluation : A study synthesized various thiazole-pyrazole derivatives, including this compound, and tested them against E. coli and S. aureus. The results indicated that modifications at specific positions significantly enhanced antimicrobial activity .
  • Anti-inflammatory Studies : In vivo models demonstrated that compounds similar to (Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide exhibited comparable anti-inflammatory effects to standard drugs like indomethacin .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into how this compound interacts with COX enzymes, revealing strong binding affinities that correlate with its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Urea-Linked Thiazole-Phenyl Derivatives ( and )

Compounds such as 1-(3-methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l) and 1-(3,5-di(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9m) share the thiazole-phenyl scaffold but differ in linker chemistry and substituents:

Feature Target Compound Urea Derivatives (9l, 9m, 11a-11o)
Linker (Z)-but-2-enamide Urea
Core Structure Pyrazole-thiazole Thiazole-phenyl
Key Substituents 3-Methoxyphenyl, 3-methylpyrazole Piperazine, hydrazinyl-oxoethyl, halogenated aryl
Molecular Weight ~400-450 [M+H]+ (estimated) 424.3–602.2 [M+H]+ (e.g., 9l: 424.3; 11m: 602.2)
Synthetic Yield Not reported 78.9–88.2%

Key Differences :

  • Bulkier substituents (e.g., trifluoromethyl, hydrazinyl-oxoethyl piperazine in 11m) increase molecular weight and lipophilicity, which may affect bioavailability .

(E/Z)-Enamide Derivatives with Quinoline Cores (–8)

Examples include (E/Z)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide (Example 176), which shares the enamide group but diverges in core structure:

Feature Target Compound Quinoline-Based Enamides
Core Structure Pyrazole-thiazole Quinoline
Substituents 3-Methoxyphenyl, 3-methylpyrazole Halogenated aryl, cyano, tetrahydrofuran-3-yl-oxy
Molecular Weight ~400-450 [M+H]+ (estimated) 510–600 [M+H]+ (e.g., Example 176: 510 )
Functional Groups Methoxy, enamide Dimethylamino, chloro, fluoro, benzyloxy

Key Differences :

  • Quinoline cores (e.g., in Example 175) are planar and aromatic, favoring intercalation or kinase inhibition, whereas pyrazole-thiazole systems may engage in different target interactions.
  • Halogenated substituents (e.g., 3-chloro-4-fluorophenyl in Example 176) enhance electrophilicity and binding to hydrophobic pockets but reduce solubility compared to the 3-methoxyphenyl group .

Antimicrobial Pyrazole-Thiazole Amides ()

Compounds like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives share the pyrazole-thiazole backbone but vary in substitution:

Feature Target Compound Antimicrobial Amides
Substituents 3-Methoxyphenyl, (Z)-enamide Phenyl, alkylamide
Biological Activity Not reported Antibacterial/antifungal (Gram+/Gram- tested)

Key Differences :

  • The 3-methoxyphenyl group in the target compound may improve solubility and membrane permeability compared to simpler phenyl or alkylamide substituents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole and pyrazole cores. Key steps include:

  • Coupling reactions between pre-synthesized thiazole and pyrazole intermediates under inert atmospheres.
  • Amidation or condensation reactions to introduce the but-2-enamide moiety.
  • Critical parameters : Temperature (60–80°C for cyclization), pH (neutral to slightly basic for amidation), and solvent choice (e.g., THF or DMF for polar intermediates). Analytical validation : Use NMR and mass spectrometry to confirm intermediate structures and final product purity .

Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structure and purity?

  • 1H/13C NMR : Assign peaks to verify the (Z)-configuration of the but-2-enamide group and substituent positions on the thiazole/pyrazole rings.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • X-ray crystallography (if crystals are obtainable): Resolve ambiguous stereochemistry or tautomeric forms .

Q. What in vitro biological screening approaches are recommended for initial assessment of bioactivity?

  • Anticancer assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition studies : Target kinases or proteases relevant to the compound’s structural motifs (e.g., thiazole-linked kinases) .

Advanced Research Questions

Q. How can contradictory results in biological activity between different assays be systematically resolved?

  • Dose-response validation : Repeat assays with extended concentration ranges and standardized protocols.
  • Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm target binding affinity.
  • Metabolic stability tests : Evaluate if rapid degradation in certain assays (e.g., serum-containing media) leads to false negatives .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the 3-methoxyphenyl group with trifluoromethoxy or halogenated analogs to enhance metabolic stability.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability.
  • Computational QSAR models : Use molecular descriptors (logP, polar surface area) to predict ADME properties .

Q. How can computational methods predict binding modes and guide experimental validation?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., EGFR or COX-2).
  • Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories.
  • Experimental cross-validation : Compare predicted binding poses with mutagenesis or X-ray co-crystallography data .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Bootstrap resampling : Estimate confidence intervals for IC50/EC50 values.
  • ANOVA with post-hoc tests : Compare efficacy across derivative compounds .

Q. How should researchers address variability in synthetic yields between batches?

  • Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratios, catalyst loading) via response surface methodology.
  • In-line monitoring : Use FTIR or HPLC to track reaction progress in real time.
  • Purification protocols : Standardize flash chromatography or recrystallization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.